4-((6-Chloropyrimidin-4-yl)amino)butanoic acid
Overview
Description
4-((6-Chloropyrimidin-4-yl)amino)butanoic acid is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to 4-((6-Chloropyrimidin-4-yl)amino)butanoic acid, emphasizing the importance of these compounds in the development of novel materials and drugs. For instance, the study by Schmidt (2002) discussed the synthesis of stable betainic pyrimidinaminides, highlighting the potential of such compounds in various applications due to their structural properties Schmidt, 2002.
Molecular Docking and Vibrational Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of butanoic acid, demonstrating their significance in understanding the molecular basis of their biological activities and their potential as nonlinear optical materials Vanasundari et al., 2018.
Antimicrobial Activity
The synthesis of novel formamidine derivatives by Mallikarjunaswamy et al. (2016) and their evaluation for antimicrobial activity underscores the pharmaceutical applications of this compound derivatives. These compounds exhibited promising activity against various pathogenic bacteria and fungi, suggesting their potential in developing new antimicrobial agents Mallikarjunaswamy et al., 2016.
Biochemical Applications
The microbial production of 4-amino-1-butanol, as reported by Prabowo et al. (2020), from glucose by metabolically engineered Corynebacterium glutamicum highlights the biotechnological potential of derivatives of this compound. This study illustrates the feasibility of producing important intermediates for drugs and biodegradable polymers used for gene delivery through fermentation Prabowo et al., 2020.
Inhibitory and Biological Activities
Research by Nazir et al. (2018) on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown significant urease inhibitory activity. These findings demonstrate the potential of this compound derivatives in the design and development of new therapeutic agents Nazir et al., 2018.
Mechanism of Action
It’s also worth noting that the environment in which a compound acts can greatly influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. For instance, the compound “4-((6-Chloropyrimidin-4-yl)amino)butanoic acid” should be stored at -20℃ in a dry, dark, and sealed environment .
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-6-4-7(12-5-11-6)10-3-1-2-8(13)14/h4-5H,1-3H2,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPENYCCVCBFBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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